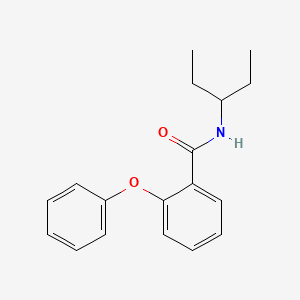![molecular formula C14H21N3O5 B5867593 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxy-4-nitrophenol](/img/structure/B5867593.png)
2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxy-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxy-4-nitrophenol is a chemical compound that belongs to the family of phenols. It is also known as N-(2-hydroxyethyl)-4-(4-nitro-6-methoxyphenyl)-1-piperazineacetamide and is commonly referred to as "HNMPA." This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of HNMPA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that play a role in inflammation and cancer progression. HNMPA has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. HNMPA has also been shown to inhibit the activity of NF-κB, a protein that plays a role in the regulation of genes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
HNMPA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. HNMPA has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the production of reactive oxygen species (ROS), which are known to contribute to inflammation and cancer progression.
Advantages and Limitations for Lab Experiments
One advantage of using HNMPA in lab experiments is its potential therapeutic applications. HNMPA has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs. However, one limitation of using HNMPA in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on HNMPA. One area of research is the development of new drugs based on HNMPA. Researchers are exploring ways to modify the structure of HNMPA to improve its efficacy and reduce its toxicity. Another area of research is the investigation of the mechanism of action of HNMPA. Researchers are working to understand how HNMPA inhibits the activity of COX-2 and NF-κB and how this inhibition leads to its anti-inflammatory and anti-tumor effects. Finally, researchers are exploring the potential use of HNMPA in combination with other drugs for the treatment of cancer and inflammatory diseases.
Synthesis Methods
The synthesis of HNMPA is a complex process that involves several steps. The starting material for the synthesis is 4-nitro-6-methoxyphenol, which is reacted with piperazine and chloroacetyl chloride to form N-(4-nitro-6-methoxyphenyl)-1-piperazineacetamide. This intermediate is then reacted with ethylene oxide to form HNMPA.
Scientific Research Applications
HNMPA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. HNMPA has been tested in vitro and in vivo for its efficacy against various types of cancer, including breast, lung, and prostate cancer. It has also been shown to have potential for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxy-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5/c1-22-13-9-12(17(20)21)8-11(14(13)19)10-16-4-2-15(3-5-16)6-7-18/h8-9,18-19H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNQHFRSKDQWFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCN(CC2)CCO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate](/img/structure/B5867525.png)

![benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B5867531.png)
![6,6-dimethyl-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B5867536.png)


![methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5867561.png)


![N-cyclohexyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5867589.png)
![6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5867599.png)
